1-Bromo-4-propylcyclohex-1-ene

Description

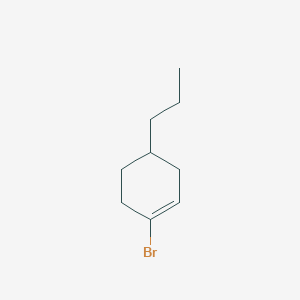

1-Bromo-4-propylcyclohex-1-ene (CAS: 1033202-23-1) is a brominated cyclohexene derivative with the molecular formula C₉H₁₅Br and a molecular weight of 203.12 g/mol . The compound features a cyclohexene ring substituted with a bromine atom at position 1 and a propyl group at position 2. Its structure introduces both steric and electronic effects due to the bulky propyl substituent and the electron-withdrawing bromine.

Properties

IUPAC Name |

1-bromo-4-propylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c1-2-3-8-4-6-9(10)7-5-8/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNAKZCZXQOREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674442 | |

| Record name | 1-Bromo-4-propylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-23-1 | |

| Record name | 1-Bromo-4-propylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-4-propylcyclohex-1-ene (CAS No. 1033202-23-1) is a brominated cycloalkene compound with the molecular formula CHBr. Its structure features a cyclohexene ring with a propyl group and a bromine atom attached, which contributes to its unique chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including cell receptors and enzymes. As a surfactant, it has been shown to bind to cell receptors, which may facilitate its use in diagnostic applications for various diseases . The presence of the bromine atom may also enhance the compound's reactivity and influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy in inhibiting the growth of both gram-positive and gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent. The exact mechanisms by which this compound exerts its antimicrobial effects remain an area of ongoing research.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have indicated that this compound can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. Further investigations are necessary to elucidate the precise mechanisms underlying its anticancer effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Assessment

In another study focusing on cytotoxicity, the compound was tested on human cancer cell lines. The findings revealed that this compound exhibited dose-dependent cytotoxic effects.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-bromo-4-propylcyclohex-1-ene with two closely related brominated cyclohexane/ene derivatives:

Structural and Reactivity Differences

1-Bromo-4-methylcyclohex-1-ene (C₇H₁₁Br)

- Hazard Profile : While less bulky, it poses risks of skin, eye, and respiratory irritation, indicating higher acute toxicity compared to (bromomethyl)cyclohexane .

(Bromomethyl)cyclohexane (C₇H₁₃Br)

Conformational Analysis

The cyclohexene ring in this compound may adopt a puckered conformation to alleviate steric strain from the propyl group. Cremer and Pople’s ring puckering coordinates (1975) provide a framework for quantifying such distortions, which influence reactivity and stability . In contrast, (bromomethyl)cyclohexane’s saturated ring likely adopts a chair conformation, minimizing torsional strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.